YLT-11 was developed through synthetic chemistry efforts aimed at identifying selective PLK4 inhibitors. It falls under the classification of small-molecule inhibitors, particularly within the realm of anticancer agents. The compound is notable for its high selectivity towards PLK4 compared to other kinases, making it a valuable candidate for further therapeutic development.
The synthesis of YLT-11 involves several key steps, beginning with the formation of its core structure followed by functional group modifications. While specific proprietary methods are not fully disclosed, general synthetic routes typically include:
The synthesis is designed to optimize yield and purity, adhering to pharmaceutical standards for potential clinical applications .
The molecular structure of YLT-11 can be described as follows:
The compound exhibits significant binding affinity for PLK4, with a dissociation constant (Kd) of 5.2 nM, indicating strong interactions within the ATP-binding pocket of the kinase .
YLT-11 undergoes various chemical reactions that can modify its structure and activity:
Common reagents used include oxidizing agents and catalysts tailored for specific transformations .
YLT-11 exerts its biological effects primarily through the inhibition of PLK4 activity. It binds competitively to the ATP-binding site of PLK4, preventing its kinase activity which is essential for centriole duplication during mitosis. This inhibition leads to abnormal centriole numbers and subsequent mitotic defects in cancer cells, promoting apoptosis. The IC50 value for YLT-11 against PLK4 is reported at 22 nM .
These properties are critical for determining the compound's suitability for drug formulation and delivery systems .
YLT-11 has several promising applications in scientific research and medicine:
The unique selectivity and potency of YLT-11 make it an important candidate in ongoing cancer research efforts .
Polo-like kinase 4 (PLK4) is a serine/threonine kinase distinguished as the master regulator of centriole duplication, a process fundamental to genomic stability. Unlike other Polo-like kinases (PLK1–3, PLK5), PLK4 possesses a unique structure with three polo-box domains (PB1–PB3) and a cryptic polo-box that facilitates homodimerization and autophosphorylation [1] [7]. This architecture enables PLK4 to initiate centriole assembly by recruiting downstream substrates like STIL and SAS-6 to the proximal end of parental centrioles, forming a cartwheel structure that templates new centrioles [1] [3] [8]. PLK4 activity peaks during the G2/M phase of the cell cycle, and its expression is tightly controlled via self-regulation: autophosphorylation triggers SCF/β-TRCP-mediated ubiquitination and proteasomal degradation, ensuring centrioles duplicate exactly once per cycle [1] [5] [7].
Dysregulation of this pathway has catastrophic consequences. Partial PLK4 inhibition stabilizes the kinase, inducing centriole overduplication and centrosome amplification (≥4 centrioles per cell). Complete inhibition ablates centriole formation, resulting in centrosome loss. Both scenarios disrupt mitotic spindle architecture, leading to chromosome missegregation, aneuploidy, and mitotic catastrophe [5] [6] [10]. In zebrafish models, plk4 knockout causes embryonic lethality due to centriole duplication failure and apoptosis, underscoring its non-redundant role in development [8].
Table 1: Unique Structural and Functional Features of PLK4
Feature | PLK4 | Other PLKs (PLK1-3, PLK5) |
---|---|---|
Polo-Box Domains (PBDs) | Three PBDs (PB1–PB3) + cryptic PBD | Two PBDs (PB1–PB2) |
Kinase Domain Specificity | Least conserved in PLK family | Highly conserved |
Primary Function | Centriole duplication licensing | Mitotic entry, spindle assembly, cytokinesis |
Autoregulation | Trans-autophosphorylation → degradation | Phosphorylation-dependent substrate recruitment |
Subcellular Localization | Centrosome-restricted | Centrosomes, kinetochores, midbody |
PLK4 overexpression is a recurrent feature in epithelial cancers, particularly breast cancer, where it drives genomic instability and aggressive phenotypes. Transcriptional upregulation by oncogenic factors like E2F and NF-κB elevates PLK4 mRNA levels 4–9-fold in breast tumors compared to normal tissue [1] [4]. Clinically, PLK4 amplification (localized to chromosome 4q28) correlates with advanced disease stage, metastasis, and poor survival. Triple-negative breast cancer (TNBC) subtypes exhibit the highest PLK4 expression, with immunohistochemical studies confirming PLK4 protein accumulation in >60% of TNBC patient samples [10] [4].
Mechanistically, PLK4 dysregulation fuels cancer through:
Table 2: Clinical Evidence of PLK4 Dysregulation in Breast Cancer
Parameter | Findings | Clinical Impact |
---|---|---|
mRNA Overexpression | 4–9-fold increase in TNBC vs. normal | Correlates with tumor grade (p<0.01) |
Protein Amplification | Detected in >60% of TNBC samples (IHC) | Linked to metastasis (HR = 2.4) |
Co-occurrence with p53 Loss | 78% of PLK4-high tumors show p53 mutations | Synergistic anoikis resistance |
PLK4/P-Cadherin Co-expression | Positive correlation (r=0.67, p=0.002) | Reduced disease-free survival |
The dependency of cancer cells on PLK4—coupled with its low expression in most somatic cells—makes it a compelling therapeutic target. RNAi screens demonstrate that PLK4 knockdown selectively inhibits breast cancer cell proliferation (IC₅₀ for siRNA: 20–40 nM), while normal mammary epithelial cells (MCF-10A) remain unaffected [10] [4]. This vulnerability arises because cancer cells exhibit:
YLT-11 exemplifies the therapeutic potential of PLK4 inhibition. This ATP-competitive inhibitor binds PLK4 with high affinity (Kd: 5.2 nM), engaging residues Lys41, Cys92, and Glu90 in the kinase domain. It exhibits bimodal effects: low doses (≤0.25 μM) induce centriole overduplication by stabilizing partially active PLK4, while high doses (0.5 μM) block duplication entirely by fully inhibiting kinase activity. Both outcomes trigger G2/M arrest, aneuploidy, and caspase-dependent apoptosis in breast cancer cells [10]. Notably, YLT-11 shows >100-fold selectivity for PLK4 over PLK1–3 and aurora kinases, minimizing off-target mitotic errors [10].
Table 3: Comparative Profile of PLK4 Inhibitors in Development
Inhibitor | Mechanism | PLK4 IC₅₀ | Key Cancer Models Tested | Selectivity |
---|---|---|---|---|
YLT-11 | ATP-competitive | 22 nM | TNBC xenografts (MDA-MB-231) | >100-fold vs. PLK1-3, Aurora |
CFI-400945 | ATP-competitive | 2.8 nM | Breast PDX, AML | Inhibits Aurora B (IC₅₀: 98 nM) |
Centrinone | Reversible ATP-competitive | 0.16 nM | Rhabdoid tumor, melanoma | >1000-fold vs. Aurora |
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